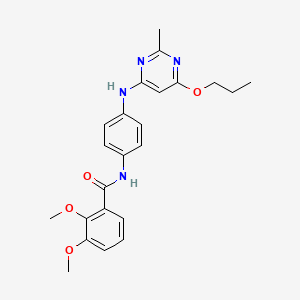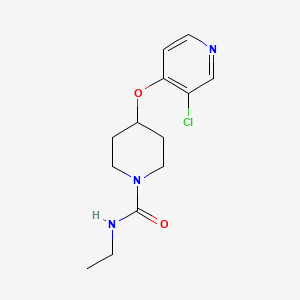![molecular formula C12H7FN4O3 B2453663 6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2108267-47-4](/img/structure/B2453663.png)
6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid” is a chemical compound . It is a nitrogenous heterocyclic compound . The molecular weight of this compound is 274.21 .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps . For instance, the synthesis of a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride, involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It should be stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Studies
The compound is involved in the synthesis and pharmacological evaluation of neuropeptide S receptor antagonists. One such antagonist, SHA 68, is synthesized from similar compounds and has demonstrated effectiveness in blocking NPS-induced Ca2+ mobilization, indicating potential applications in studying physiological functions and pharmacological parameters of the NPS system both in vitro and in vivo (Okamura et al., 2008).
Enantiomer Synthesis
Research includes the synthesis and separation of enantiomers of similar compounds, which are used for pharmacological studies. For instance, the synthesis of enantiomers of a neuropeptide S receptor antagonist, (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, has been reported. These enantiomers have been utilized to evaluate their pharmacological properties, specifically their antagonist properties on the neuropeptide S receptor (Trapella et al., 2011).
Antimycobacterial Applications
A series of fluorinated triazolopyrimidine carboxylic acid derivatives were designed and synthesized as analogs, showing significant inhibitory properties against Mycobacterium tuberculosis. This indicates the potential of these compounds in antimycobacterial applications (Abdel-Rahman et al., 2009).
Anticonvulsant Activity
Research into similar compounds has shown potential anticonvulsant properties. For example, certain triazolopyrazines have been synthesized and tested for anticonvulsant activity, showing promising results in animal models (Kelley et al., 1995).
Antioxidant and Anticancer Applications
Some derivatives of triazolo-thiadiazoles have shown in vitro antioxidant properties and potential as anticancer agents. They have been tested for cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their applicability in cancer research and treatment (Sunil et al., 2010).
properties
IUPAC Name |
6-(4-fluorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-3-1-6(2-4-7)8-5-17-10(11(18)14-8)9(12(19)20)15-16-17/h1-5H,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXGQYUFUYXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2453580.png)
![N-(4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2453584.png)

![4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile](/img/structure/B2453586.png)






![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2453599.png)

![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)